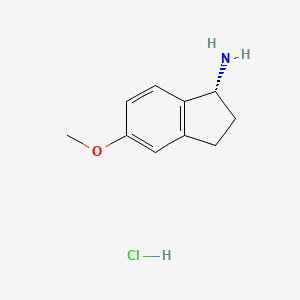
1,1,1-trifluoro-4-nitrobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-trifluoro-4-nitrobutane is an organic compound with the molecular formula C4H6F3NO2 and a molecular weight of 157.09 g/mol . It is characterized by the presence of three fluorine atoms and a nitro group attached to a butane backbone. This compound is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1,1-trifluoro-4-nitrobutane can be synthesized through several methods. One common approach involves the nitration of 1,1,1-trifluorobutane using nitric acid and sulfuric acid as reagents. The reaction typically occurs under controlled temperature conditions to ensure the selective formation of the nitro compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing advanced reaction control systems to maintain the desired reaction conditions. The product is then purified through distillation or recrystallization techniques to achieve the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1-trifluoro-4-nitrobutane undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst is commonly used for reduction reactions.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted butane derivatives.
Applications De Recherche Scientifique
1,1,1-trifluoro-4-nitrobutane is utilized in various scientific research fields, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Employed in the production of specialty chemicals and materials due to its unique properties.
Mécanisme D'action
The mechanism of action of 1,1,1-trifluoro-4-nitrobutane involves its interaction with molecular targets through its nitro and fluorine groups. The nitro group can participate in redox reactions, while the fluorine atoms can influence the compound’s reactivity and stability. These interactions can affect various biochemical pathways and molecular targets, leading to diverse effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1,1-trifluoro-2-nitroethane
- 1,1,1-trifluoro-3-nitropropane
- 1,1,1-trifluoro-5-nitropentane
Uniqueness
1,1,1-trifluoro-4-nitrobutane is unique due to its specific arrangement of fluorine and nitro groups on a butane backbone. This configuration imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications .
Propriétés
Numéro CAS |
32827-23-9 |
|---|---|
Formule moléculaire |
C4H6F3NO2 |
Poids moléculaire |
157.09 g/mol |
Nom IUPAC |
1,1,1-trifluoro-4-nitrobutane |
InChI |
InChI=1S/C4H6F3NO2/c5-4(6,7)2-1-3-8(9)10/h1-3H2 |
Clé InChI |
HWSQUNJZNMYSDT-UHFFFAOYSA-N |
SMILES canonique |
C(CC(F)(F)F)C[N+](=O)[O-] |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



